Hypofluorous acid

Description

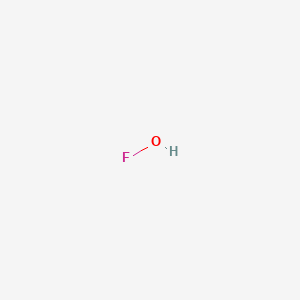

Structure

3D Structure

Properties

IUPAC Name |

hypofluorous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FHO/c1-2/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYSYJUIMQTRMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HOF, FHO | |

| Record name | hypofluorous acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hypofluorous_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10896951 | |

| Record name | Hypofluorous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

36.006 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14034-79-8 | |

| Record name | Hypofluorous acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14034-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hypofluorous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014034798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypofluorous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of Hypofluorous Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypofluorous acid (HOF), a molecule of significant interest in synthetic chemistry, stands as the only known oxyacid of fluorine. Its potent and unique oxidizing properties, stemming from the highly electrophilic oxygen atom, have made it a valuable reagent for a variety of chemical transformations. However, its extreme instability has historically posed a significant challenge to its isolation and characterization. This technical guide provides an in-depth overview of the discovery and isolation of this compound, detailing the pioneering experimental work, its physicochemical properties, and the development of a more stable and widely used derivative, the HOF·CH₃CN complex, commonly known as Rozen's reagent.

Historical Context and Discovery

The quest to synthesize an oxyacid of fluorine was a long-standing challenge in inorganic chemistry. It was not until 1968 that this compound was first definitively identified. This initial discovery was accomplished through matrix isolation techniques, where a mixture of fluorine gas (F₂) and water (H₂O) was photolyzed in a solid nitrogen matrix at extremely low temperatures (14–20 K). While this method allowed for the spectroscopic characterization of the HOF molecule, it did not permit the isolation of the compound in macroscopic amounts.

A significant breakthrough occurred in 1971 when M. H. Studier and Evan H. Appelman successfully synthesized weighable quantities of this compound.[1] Their method, which remains a foundational approach, involved the reaction of gaseous fluorine with ice. This achievement opened the door for a more thorough investigation of the chemical and physical properties of this elusive molecule.

Physicochemical Properties of this compound

This compound is a pale yellow liquid above -117 °C and a white solid below this temperature.[2] It is highly explosive at room temperature, decomposing into hydrogen fluoride (B91410) (HF) and oxygen (O₂).[2] The molecule has a bent structure in both the gas and solid phases.

Table 1: Molecular and Spectroscopic Properties of this compound

| Property | Gas Phase | Solid Phase |

| Bond Length (O-H) | 96.4 pm[2] | 78 pm[3] |

| Bond Length (O-F) | 144.2 pm[2] | 144.2 pm[3] |

| Bond Angle (H-O-F) | 97.2°[2] | 101°[3] |

| ¹H NMR Chemical Shift | Not applicable | Not readily available |

| ¹⁹F NMR Chemical Shift | Not readily available | Not readily available |

| IR Stretching Freq. (O-H) | Not readily available | Not readily available |

| IR Stretching Freq. (O-F) | Not readily available | Not readily available |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Units |

| Standard Enthalpy of Formation (Gas) | -98.324 | kJ/mol[4] |

| Standard Entropy (Gas, 1 bar) | 244.6766 | J/mol·K[4] |

| Melting Point | 156 | K[4] |

Experimental Protocols

Isolation of Gaseous this compound

This protocol is based on the method developed by Studier and Appelman.[1] Extreme caution is required due to the highly reactive and explosive nature of both fluorine gas and this compound.

Materials:

-

Fluorine gas (diluted with an inert gas, e.g., 10% F₂ in N₂)

-

Deionized water, frozen as a layer on the inside of a reaction vessel

-

Cold trap (liquid nitrogen)

-

Vacuum line

-

Infrared or mass spectrometer for product identification

Procedure:

-

A glass or Teflon reaction vessel is coated with a thin layer of ice by introducing a small amount of deionized water and then cooling the vessel in a liquid nitrogen bath.

-

The reaction vessel is connected to a vacuum line and evacuated to remove any residual air.

-

A slow, controlled stream of diluted fluorine gas is passed over the surface of the ice at a low temperature, typically around -40 °C.

-

The gaseous products, primarily HOF and HF, are continuously drawn from the reaction vessel.

-

The product stream is passed through a cold trap maintained at a temperature low enough to condense HOF (melting point -117 °C) but allow the more volatile HF to pass through, or to be selectively trapped at a slightly higher temperature.

-

The condensed HOF is then carefully collected and can be characterized by spectroscopic methods.

Logical Relationship for Gaseous HOF Synthesis

Caption: Synthesis of Gaseous this compound.

Preparation of this compound-Acetonitrile Complex (Rozen's Reagent)

Due to the instability of pure HOF, its complex with acetonitrile (B52724) (CH₃CN) is widely used as a safer and more manageable oxidizing agent.[5] This protocol describes the in-situ preparation of Rozen's reagent.

Materials:

-

Fluorine gas (diluted with nitrogen, e.g., 10% F₂ in N₂)

-

Acetonitrile (CH₃CN), HPLC grade

-

Deionized water

-

Gas dispersion tube (fritted glass)

-

Reaction flask, cooled in an ice bath

-

Iodometric titration setup for determining HOF concentration

Procedure:

-

A mixture of acetonitrile and water (typically a 9:1 or 4:1 v/v ratio) is placed in a reaction flask equipped with a magnetic stirrer and a gas dispersion tube.

-

The flask is cooled in an ice bath to maintain a low temperature during the reaction.

-

A slow and controlled stream of diluted fluorine gas is bubbled through the acetonitrile-water mixture with vigorous stirring.

-

The reaction is typically continued for a specific period, after which the fluorine flow is stopped. The solution will turn a pale yellow color, indicating the formation of the HOF·CH₃CN complex.

-

The concentration of HOF in the resulting solution can be determined by iodometric titration. An aliquot of the solution is added to an acidic potassium iodide solution, and the liberated iodine is titrated with a standard sodium thiosulfate (B1220275) solution.

-

The freshly prepared Rozen's reagent is then used immediately for subsequent oxidation reactions.

Experimental Workflow for Rozen's Reagent Preparation

References

Synthesis and Characterization of Hypofluorous Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis, characterization, and properties of hypofluorous acid (HOF). It is intended to serve as a detailed resource for professionals engaged in chemical research and development who require a potent and highly selective electrophilic oxygenating agent.

Introduction

This compound (HOF) is a unique chemical entity, distinguished as the only known oxyacid of fluorine.[1][2][3] First identified in 1968 through matrix isolation techniques, it is also the only hypohalous acid that can be isolated in a solid state.[1][2][3][4] HOF's chemical behavior is dominated by the high electronegativity of fluorine, which results in the oxygen atom possessing a formal oxidation state of 0, a rare occurrence that imparts powerful oxidizing capabilities.[2][3][5]

While its inherent instability and explosive nature at room temperature present significant handling challenges, its controlled generation, particularly as a complex with acetonitrile (B52724) (HOF·CH₃CN), has established it as a premier reagent for electrophilic oxygen transfer reactions.[1][4] This complex, often referred to as Rozen's reagent, enables a variety of sensitive transformations under mild conditions, including the epoxidation of alkenes and the oxidation of amines, making it an invaluable tool in synthetic chemistry.[1][4][5]

Synthesis of this compound

The preparation of this compound requires specialized equipment and stringent safety protocols due to the high reactivity of both the fluorine precursor and the HOF product.

Gas-Phase Synthesis over Ice

The most common method for preparing pure, albeit unstable, this compound involves the direct fluorination of water in the solid phase at low temperatures.[5][6] This method minimizes the explosive decomposition of HOF that occurs in the gas phase or in aqueous solution.[5][6]

Experimental Protocol:

-

A stream of fluorine gas (typically 5-10% in nitrogen) is passed through a pre-passivated reactor, commonly made of a fluoropolymer like Teflon or Kel-F.

-

The reactor contains a high-surface-area bed of ice, maintained at approximately -40 °C (233 K).[5][6]

-

The reaction, F₂ + H₂O → HOF + HF, proceeds on the surface of the ice.[1][5][6] Under optimal conditions, a conversion efficiency of around 50% can be achieved.[6]

-

The product gas stream, containing HOF, HF, and unreacted F₂, is immediately passed out of the reactor.

-

The this compound is selectively isolated by condensation in a cold trap maintained at liquid nitrogen temperature (-196 °C or 77 K), where HOF condenses as a white solid.

Caption: Workflow for the gas-phase synthesis of HOF over ice.

In Situ Generation of HOF·CH₃CN (Rozen's Reagent)

For applications in organic synthesis, HOF is most conveniently and safely handled as its stable complex with acetonitrile.[1] This reagent is generated in situ and used directly in solution.

Experimental Protocol:

-

A mixture of acetonitrile (CH₃CN) and water (typically in a 10:1 ratio) is placed in a fluoropolymer reaction vessel and cooled to approximately 0 °C.

-

A dilute stream of fluorine gas (e.g., 10% F₂ in N₂) is bubbled through the solution with vigorous stirring.

-

The fluorine reacts with the water to form HOF, which is immediately trapped by acetonitrile to form the HOF·CH₃CN complex. The co-product, HF, is also present in the solution.

-

The concentration of the generated HOF·CH₃CN can be determined by iodometric titration before its use in subsequent reactions.

Caption: Workflow for the in situ generation of HOF·CH₃CN.

Characterization and Properties

The extreme reactivity and instability of HOF have made its characterization challenging, yet a clear picture of its physical, structural, and chemical properties has been established.

Physical and Thermodynamic Properties

HOF is a pale yellow liquid above its melting point and a white crystalline solid below.[4][5] It is highly volatile but decomposes thermally before a standard boiling point can be reached.[6] At room temperature, it decomposes into HF and O₂ with a half-life of approximately 30 minutes.[1]

| Property | Value | Reference(s) |

| Molecular Formula | HOF | [1][4][5] |

| Molar Mass | 36.006 g/mol | [1][5] |

| Appearance | White solid (< -117 °C), Pale yellow liquid (> -117 °C) | [4][5] |

| Melting Point | -117 °C (156 K) | [4][5][6] |

| Boiling Point | Decomposes above 0 °C | [5][6] |

| Density (Solid) | 1.65 g/cm³ (at -120 °C) | [6] |

| Standard Enthalpy of Formation (ΔfH°) | -98 kJ/mol | [6] |

| Gibbs Free Energy of Formation (ΔfG°) | -85 kJ/mol | [6] |

| Enthalpy of Fusion (ΔfusH°) | 6.7 kJ/mol | [6] |

Molecular Structure

The molecular structure of HOF has been determined in both the gas and solid phases. It adopts a bent geometry in both states. In the solid phase, molecules are linked by hydrogen bonds (O-H···O) to form chains.[3][4][5]

| Parameter | Gas Phase | Solid Phase | Reference(s) |

| H-O-F Bond Angle | 97.2° | 101° | [3][4][5] |

| O-F Bond Length | - | 1.442 Å (144.2 pm) | [3][4][5] |

| O-H Bond Length | - | 0.964 Å (96.4 pm) | [3][5] |

Chemical Properties and Reactivity

The chemistry of HOF is defined by its role as a powerful oxidant and its ability to act as an electrophilic oxygen donor. Unlike other hypohalous acids where the halogen is the electrophilic center, in HOF the oxygen atom is the reactive site due to the superior electronegativity of fluorine.

| Property | Value | Reference(s) |

| pKa | 7.9 (in H₂O at 0 °C) | [6] |

| Redox Potential (E°) | +1.65 V (for HOF + 2e⁻ + H⁺ → H₂O + F⁻) | [6] |

The primary mode of reactivity for HOF in organic synthesis is the transfer of its oxygen atom to a substrate. This is particularly effective for electron-rich substrates like alkenes, where it yields epoxides.

Caption: General reaction pathway for HOF as an oxygen donor.

Handling and Safety

This compound is a hazardous substance requiring expert handling.

-

Explosive: HOF is explosive at room temperature and can decompose violently.[4][5] All operations should be conducted at low temperatures (ideally below -40 °C).

-

Strong Oxidizer: It reacts aggressively with organic materials and other reducing agents.

-

Corrosive: Both HOF and its decomposition product, HF, are highly corrosive and toxic.

-

Materials: All apparatus must be constructed from fluorine-resistant materials, such as passivated stainless steel, Monel, or fluoropolymers (e.g., Teflon).

Due to these hazards, the use of the more stable in situ generated HOF·CH₃CN solution is strongly recommended for most synthetic applications.

References

An In-depth Technical Guide on the Gas-Phase Structure of the Hypofluorous Acid Molecule

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Hypofluorous acid (HOF) is a unique and highly reactive molecule, serving as the only known oxyacid of fluorine. Its potent oxygen-transfer capabilities make it a subject of significant interest in synthetic chemistry and related fields. A fundamental understanding of its molecular structure is crucial for elucidating its reactivity and potential applications. This technical guide provides a comprehensive overview of the gas-phase structure of the HOF molecule, detailing the experimental and theoretical methodologies used for its characterization. Quantitative structural parameters are summarized, and key experimental protocols are described to offer a complete picture for researchers and professionals in the chemical sciences.

Introduction

This compound is a bent molecule with Cₛ point group symmetry.[1] Its structure has been characterized in both the gas and solid phases, revealing significant differences that underscore the influence of intermolecular forces. In the solid state, HOF molecules form chains linked by O-H···O hydrogen bonds, which alters the geometry compared to the isolated molecules present in the gas phase.[1][2][3] This guide focuses specifically on the intrinsic, unperturbed structure of the HOF molecule as determined in the gas phase. The precise determination of its bond lengths and bond angle is critical for computational modeling, understanding its electronic structure, and predicting its behavior in chemical reactions.

Experimental Determination of Gas-Phase Structure

The definitive gas-phase structure of this compound was determined using millimeter-wave (microwave) spectroscopy.[4] This technique is exceptionally suited for determining the precise geometry of small, polar molecules in the gas phase by measuring the frequencies of their rotational transitions.

Experimental Protocol: Microwave Spectroscopy

The determination of the rotational spectra of HOF and its deuterated isotopologue, DOF, was accomplished using a Stark-modulated microwave spectrometer.[4] The general protocol for such an experiment is as follows:

-

Sample Preparation and Introduction : A gaseous sample of pure HOF is synthesized and introduced into a long, rectangular waveguide absorption cell (typically 1-3 meters).[2] The cell is maintained at a very low pressure to minimize intermolecular collisions and reduce pressure broadening of the spectral lines.

-

Microwave Generation and Transmission : A tunable source, such as a klystron tube, generates monochromatic microwave radiation.[5] This radiation is directed through the waveguide containing the HOF gas sample.

-

Stark Modulation : A key feature of the spectrometer is the application of a high-voltage, square-wave electric field (the Stark effect) across the sample via an electrode inside the waveguide.[2][5] This electric field causes a splitting of the molecule's rotational energy levels. Modulating this field imparts a corresponding modulation onto the absorption signal, which aids in detection.

-

Detection and Amplification : The microwaves that pass through the sample are received by a crystal detector at the end of the waveguide.[4][5] When the microwave frequency precisely matches a rotational transition frequency of the HOF molecule, a portion of the radiation is absorbed. Because of the Stark modulation, the detected signal has an AC component only at the resonant frequencies.

-

Data Analysis : This AC signal is amplified and processed by a phase-sensitive detector locked to the modulation frequency.[4] The resulting absorption spectrum is recorded. By analyzing the frequencies of the observed rotational transitions for both HOF and DOF, the principal moments of inertia (Iₐ, Iₑ, Iₑ) and subsequently the rotational constants (A₀, B₀, C₀) are determined.[4] With the rotational constants from two isotopologues, the molecular structure—specifically the bond lengths r(O-H), r(O-F) and the bond angle ∠HOF—can be calculated with high precision.[4]

Theoretical and Computational Studies

The experimental findings for the HOF molecule are well-supported by theoretical models.

-

VSEPR Theory : Valence Shell Electron Pair Repulsion (VSEPR) theory correctly predicts a bent molecular geometry for HOF, consistent with an AX₂E₂ configuration around the central oxygen atom (two bonding pairs and two lone pairs).[2]

-

Quantum Mechanical Calculations : Modern computational chemistry methods, such as ab initio and Density Functional Theory (DFT), can calculate molecular structures with high accuracy. These calculations solve approximations of the Schrödinger equation to determine the equilibrium geometry of a molecule.[6] For HOF, these theoretical models corroborate the experimentally determined bent structure and provide insights into its electronic properties, such as the molecular dipole moment. The unexpectedly acute bond angle in HOF (97.2°) compared to water (104.5°) is a subject of theoretical interest, often explained by the high electronegativity of the fluorine atom, which draws electron density away from the central oxygen atom, allowing the lone pairs to exert a stronger repulsive force and compress the H-O-F angle.[7][8]

Summary of Structural Parameters

The quantitative data for the molecular structure of this compound, as determined by various experimental methods, are summarized below. The gas-phase data represents the structure of an isolated molecule, while the solid-phase data reflects the influence of intermolecular hydrogen bonding.

| Parameter | Gas Phase (Microwave Spectroscopy) | Solid Phase (X-ray Crystallography) |

| H-O-F Bond Angle (∠HOF) | 97.2° ± 0.6°[4] | 101.0°[1][2][3][9][10] |

| O-H Bond Length (rO-H) | 0.964 ± 0.01 Å (96.4 pm)[1][2][3][4] | 96.4 pm[1][2][3] |

| O-F Bond Length (rO-F) | 1.442 ± 0.001 Å (144.2 pm)[1][2][4] | 144.2 pm[1][2][3][9] |

| Molecular Dipole Moment (µ) | 1.90 D (estimated)[2] | Not Applicable |

Visualization of Molecular Structure

The logical relationship between the constituent atoms and the key structural parameters of the gas-phase this compound molecule is depicted below.

Caption: Gas-phase molecular structure of this compound (HOF).

Conclusion

The gas-phase structure of this compound has been precisely determined through millimeter-wave spectroscopy, revealing a bent molecule with an H-O-F bond angle of 97.2°, an O-H bond length of 0.964 Å, and an O-F bond length of 1.442 Å.[2][4] This geometry, free from the intermolecular hydrogen bonding present in the solid state, provides the fundamental parameters necessary for accurate computational modeling and for understanding the intrinsic reactivity of this powerful oxidizing agent. The synergy between high-resolution spectroscopic experiments and quantum chemical calculations provides a robust and detailed picture of this important fluorine oxyacid.

References

- 1. The Design and Construction of a Stark‐Modulation Microwave Spectrograph | Semantic Scholar [semanticscholar.org]

- 2. Stark-modulated spectrometer | instrument | Britannica [britannica.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. m.youtube.com [m.youtube.com]

- 5. lkouniv.ac.in [lkouniv.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. McGuire Research Group [mcguirelab.mit.edu]

- 8. youtube.com [youtube.com]

- 9. SPECTROSCOPY AND STRUCTURE DETERMINATION [sydney.edu.au]

- 10. Measuring and analyzing the microwave spectra to determine the molecular structure | Sophia University [sophia.ac.jp]

An In-depth Technical Guide to the Spectroscopic Properties of Hypofluorous Acid (HOF)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypofluorous acid (HOF) is a unique and highly reactive molecule with the chemical formula HOF. As the only known oxyacid of fluorine, it possesses distinct spectroscopic properties that provide fundamental insights into its molecular structure, bonding, and dynamics. This technical guide offers a comprehensive overview of the spectroscopic characteristics of HOF, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying principles and workflows. Understanding these properties is crucial for researchers working with this powerful oxidizing agent and for professionals in fields such as drug development where analogous structural motifs or reactive oxygen species may be encountered.

Molecular Structure and Geometry

The geometry of the HOF molecule has been determined using various spectroscopic and diffraction techniques. In the gas phase, microwave spectroscopy and electron diffraction studies have provided precise measurements of its bond lengths and bond angle. In the solid phase, X-ray crystallography has revealed the intermolecular interactions. The molecule adopts a bent geometry, consistent with VSEPR theory predictions.[1][2]

Table 1: Molecular Geometry of this compound (HOF)

| Parameter | Gas Phase | Solid Phase |

| r(O-H) Bond Length | 0.964 ± 0.01 Å[1] | 96.4 pm[2] |

| r(O-F) Bond Length | 1.442 ± 0.001 Å[1] | 144.2 pm[2] |

| H-O-F Bond Angle | 97.2° ± 0.6°[1] | 101°[2] |

Rotational Spectroscopy

The rotational spectrum of HOF and its deuterated isotopologue, DOF, have been investigated using millimeter-wave spectroscopy. Being an asymmetric top molecule, HOF exhibits a complex rotational spectrum from which precise rotational constants and centrifugal distortion constants have been determined. These constants are fundamental for deriving the molecule's moments of inertia and, consequently, its detailed gas-phase geometry.

Table 2: Rotational and Centrifugal Distortion Constants for HOF and DOF

| Constant | HOF | DOF |

| A₀ (MHz) | 590 000[1] | 316 800[1] |

| B₀ (MHz) | 26 758.00[1] | 25 591.25[1] |

| C₀ (MHz) | 25 512.51[1] | 23 587.75[1] |

| Dⱼ (MHz) | 0.0934[1] | 0.0775[1] |

| Dⱼₖ (MHz) | 2.417[1] | 1.745[1] |

A₀, B₀, and C₀ are the principal rotational constants. Dⱼ and Dⱼₖ are the centrifugal distortion constants in the symmetric top approximation.

Vibrational Spectroscopy

The vibrational spectrum of HOF is characterized by three fundamental vibrational modes: the O-H stretch, the H-O-F bend, and the O-F stretch. These have been studied in the gas phase using high-resolution infrared spectroscopy. The analysis of the vibrational spectrum provides insights into the bond strengths and the forces governing the molecular motions. Anharmonicity constants, which account for the deviation of the molecular vibrations from simple harmonic motion, have also been determined from the analysis of overtone and combination bands.

Table 3: Fundamental and Harmonic Vibrational Frequencies of HOF

| Mode | Symmetry | Description | Fundamental Frequency (cm⁻¹) | Harmonic Frequency (cm⁻¹) |

| ν₁ | A' | O-H Stretch | 3578 | 3762 |

| ν₂ | A' | H-O-F Bend | 1362 | 1396 |

| ν₃ | A' | O-F Stretch | 893 | 917 |

Experimental Protocols

Synthesis of Gaseous HOF for Spectroscopic Analysis

The synthesis of pure, gaseous HOF for spectroscopic studies is challenging due to its high reactivity and instability. A common method involves the flow of fluorine gas over ice at low temperatures.

Protocol:

-

A stream of fluorine gas, diluted with an inert gas such as nitrogen or argon, is passed over a surface of ice maintained at approximately -40 °C.[2]

-

The reaction produces gaseous HOF and hydrogen fluoride (B91410) (HF): F₂ + H₂O → HOF + HF.[2]

-

The product gas stream, containing HOF, HF, and unreacted F₂, is then passed through a cold trap (e.g., at -78 °C) to condense out the less volatile HF.

-

The purified HOF gas is then introduced into the sample cell of the spectrometer. Due to the instability of HOF, the synthesis and spectroscopic measurement are often performed in a continuous flow system.

Microwave Spectroscopy

The rotational spectrum of HOF is typically measured using a millimeter-wave spectrometer.

Experimental Setup:

-

Radiation Source: A frequency-multiplied klystron or a solid-state Gunn diode oscillator provides the microwave radiation.

-

Sample Cell: A temperature-controlled waveguide or a free-space absorption cell is used to contain the gaseous HOF. The cell is typically made of a material resistant to fluorine compounds, such as Monel or passivated stainless steel.

-

Detector: A sensitive detector, such as a Schottky diode detector, is used to measure the absorption of the microwave radiation.

-

Modulation and Detection: Stark modulation, with the application of a square-wave electric field across the sample, is often employed to improve the sensitivity and resolution of the measurements. The signal is then detected using a phase-sensitive detector locked to the modulation frequency.

Fourier-Transform Infrared (FTIR) Spectroscopy

The vibrational-rotational spectrum of gaseous HOF is recorded using a high-resolution Fourier-transform infrared (FTIR) spectrometer.

Experimental Setup:

-

Light Source: A broadband infrared source, such as a Globar or a tungsten filament, is used.

-

Interferometer: A Michelson interferometer with a high-quality beam splitter is employed to generate the interferogram.

-

Sample Cell: A multi-pass gas cell is often used to increase the effective path length of the infrared beam through the gaseous HOF sample, thereby enhancing the absorption signal. The cell windows are typically made of materials transparent in the mid-infrared region, such as silver chloride (AgCl) or potassium bromide (KBr).

-

Detector: A sensitive infrared detector, such as a liquid nitrogen-cooled mercury cadmium telluride (MCT) detector, is used.

-

Data Processing: The recorded interferogram is subjected to a Fourier transform to obtain the high-resolution infrared spectrum.

Logical Workflow for Spectroscopic Characterization of HOF

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Logical workflow for the synthesis, spectroscopic measurement, and data analysis of this compound.

Electronic Spectroscopy

Information on the electronic spectrum of HOF is less abundant in the literature compared to its rotational and vibrational spectra, likely due to its instability and reactivity. Theoretical calculations can provide insights into the excited electronic states and potential electronic transitions. Experimental determination of the UV-Visible absorption spectrum would provide valuable information on the electronic structure and photochemical behavior of HOF.

Signaling Pathways and Logical Relationships

In the context of the spectroscopic characterization of HOF, the primary "signaling pathway" is the logical flow of the experimental and analytical process, as depicted in the workflow diagram above. This process begins with the synthesis and preparation of a pure sample, followed by the acquisition of spectroscopic data across different energy regions, and culminates in the analysis of these spectra to derive fundamental molecular properties.

Conclusion

The spectroscopic properties of this compound provide a detailed picture of its molecular structure and dynamics. High-resolution microwave and infrared spectroscopy have yielded precise data on its rotational and vibrational energy levels, leading to an accurate determination of its geometry and intramolecular forces. While experimental data on its electronic spectrum remains limited, the existing body of spectroscopic knowledge serves as a critical foundation for theoretical studies and for understanding the chemistry of this unique and reactive molecule. The experimental protocols and workflows detailed in this guide provide a framework for researchers to safely and effectively study HOF and other similarly challenging chemical species.

References

Theoretical and Computational Exploration of Hypofluorous Acid (HOF) Bonding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypofluorous acid (HOF), a unique oxoacid of fluorine, presents a fascinating case study in chemical bonding, deviating from the trends observed in other hypohalous acids. Its electronic structure, characterized by an unusual oxidation state of zero for oxygen, and the nature of its covalent bonds have been the subject of numerous theoretical and computational investigations. This technical guide provides an in-depth analysis of the bonding in HOF, summarizing key quantitative data from high-level computational studies and detailing the experimental and theoretical methodologies employed in its characterization.

Molecular Geometry and Structure

The geometry of this compound has been elucidated through both experimental techniques and computational modeling. Gas-phase electron diffraction and microwave spectroscopy have provided precise measurements of its bond lengths and bond angle, while X-ray crystallography has determined its structure in the solid state. These experimental findings are complemented by a wealth of computational data from various levels of theory, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), Density Functional Theory (DFT) with various functionals (e.g., B3LYP), and high-accuracy coupled-cluster methods (e.g., CCSD(T)).

A comparison of experimental and theoretical geometric parameters is crucial for validating computational models and gaining a deeper understanding of the molecule's structure.

Table 1: Experimental and Computed Geometries of this compound (HOF)

| Parameter | Experimental Value | Computational Method | Basis Set | Computed Value |

| r(O-H) (Å) | 0.966[1] | CCSD(T) | aug-cc-pVTZ | 0.965 |

| B3LYP | 6-311++G(d,p) | 0.971 | ||

| MP2 | 6-311++G(d,p) | 0.969 | ||

| r(O-F) (Å) | 1.442[1] | CCSD(T) | aug-cc-pVTZ | 1.439 |

| B3LYP | 6-311++G(d,p) | 1.452 | ||

| MP2 | 6-311++G(d,p) | 1.458 | ||

| ∠(H-O-F) (°) | 97.2[1] | CCSD(T) | aug-cc-pVTZ | 97.8 |

| B3LYP | 6-311++G(d,p) | 97.7 | ||

| MP2 | 6-311++G(d,p) | 97.9 |

Vibrational Frequencies

The vibrational spectrum of HOF provides valuable insights into the strength and nature of its chemical bonds. The fundamental vibrational frequencies have been determined experimentally using techniques such as gas-phase infrared spectroscopy and matrix isolation FTIR spectroscopy. These experimental values serve as a benchmark for theoretical calculations, which can predict the vibrational modes and their corresponding frequencies. Discrepancies between calculated and experimental frequencies can often be attributed to the harmonic approximation used in many computational methods, and more advanced anharmonic calculations can provide more accurate results.

Table 2: Experimental and Computed Vibrational Frequencies of this compound (HOF) (in cm⁻¹)

| Mode | Description | Experimental Value | Computational Method | Basis Set | Computed Value (Harmonic) |

| ν₁ | O-H Stretch | 3578.6[1] | CCSD(T) | aug-cc-pVTZ | 3745 |

| B3LYP | 6-311++G(d,p) | 3710 | |||

| MP2 | 6-311++G(d,p) | 3798 | |||

| ν₂ | H-O-F Bend | 1359.2[1] | CCSD(T) | aug-cc-pVTZ | 1375 |

| B3LYP | 6-311++G(d,p) | 1365 | |||

| MP2 | 6-311++G(d,p) | 1372 | |||

| ν₃ | O-F Stretch | 886.1[1] | CCSD(T) | aug-cc-pVTZ | 895 |

| B3LYP | 6-311++G(d,p) | 879 | |||

| MP2 | 6-311++G(d,p) | 870 |

Bond Dissociation Energies

The strength of the O-H and O-F bonds in this compound is a key thermochemical property that has been investigated through both experimental and computational approaches. Bond dissociation energy (BDE) represents the enthalpy change required to break a specific bond homolytically. High-level composite computational methods, such as the Gaussian-n (Gn) and Weizmann-n (Wn) theories, are designed to provide highly accurate thermochemical data, including BDEs.

Table 3: Experimental and Computed Bond Dissociation Energies of this compound (HOF) (in kcal/mol)

| Bond | Experimental Value | Computational Method | Computed Value |

| D₀(H-OF) | 103.5 ± 0.5 | G2 Theory | 102.8 |

| W1 Theory | 103.2 | ||

| D₀(HO-F) | 48.7 ± 0.8 | G2 Theory | 47.9 |

| W1 Theory | 48.5 |

Signaling Pathways and Logical Relationships

The study of HOF bonding involves a logical workflow that integrates experimental measurements with theoretical calculations to arrive at a comprehensive understanding of the molecule's properties. This process can be visualized as a flowchart.

Experimental and Computational Protocols

Experimental Methodologies

-

Microwave Spectroscopy: This gas-phase technique provides highly precise rotational constants of a molecule. From these constants, the moments of inertia can be determined, which in turn allows for the accurate calculation of bond lengths and angles in the equilibrium geometry. The experiment involves passing a beam of microwave radiation through a sample of gaseous HOF and measuring the frequencies at which the radiation is absorbed.

-

Gas-Phase Electron Diffraction: In this method, a beam of high-energy electrons is scattered by the gaseous HOF molecules. The resulting diffraction pattern is analyzed to determine the internuclear distances and bond angles. This technique provides information on the average molecular structure at the temperature of the experiment.

-

Matrix Isolation Infrared Spectroscopy: To study the vibrational properties of HOF, it can be isolated in an inert gas matrix (e.g., argon or neon) at cryogenic temperatures. This minimizes intermolecular interactions and sharpens the vibrational bands. The matrix-isolated HOF is then irradiated with infrared light, and the absorption spectrum is recorded to determine the fundamental vibrational frequencies.

Computational Methodologies

The following provides a general outline of the computational protocols used in the theoretical studies of HOF.

-

Geometry Optimization: The first step in most computational studies is to find the minimum energy structure of the molecule. This is achieved by starting with an initial guess for the geometry and then iteratively adjusting the atomic coordinates until the forces on all atoms are close to zero. The choice of computational method and basis set significantly impacts the accuracy of the optimized geometry.

-

Frequency Calculation: Once the optimized geometry is obtained, a frequency calculation is performed to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the harmonic vibrational frequencies. These frequencies are derived from the second derivatives of the energy with respect to the atomic coordinates.

-

Bond Dissociation Energy (BDE) Calculation: The BDE of a specific bond is typically calculated as the difference in the electronic energy (plus zero-point vibrational energy correction) between the products (the two radicals formed upon bond cleavage) and the reactant (the intact molecule). High-level composite methods like G2 and W1 theory are specifically designed to yield accurate thermochemical data, including BDEs, through a series of calculations at different levels of theory and basis sets, with subsequent extrapolations and empirical corrections. For example, the G2 method involves a sequence of calculations including MP2 and QCISD(T) with different basis sets to approximate the QCISD(T)/6-311+G(3df,2p) energy.

Conclusion

The combination of advanced experimental techniques and high-level computational methods has provided a detailed and consistent picture of the bonding in this compound. The data presented in this guide highlight the importance of a synergistic approach, where experimental results serve to benchmark and validate theoretical models, while computational studies offer a deeper understanding of the electronic structure and bonding that govern the molecule's properties. This comprehensive knowledge is essential for researchers in various fields, including those involved in the design and development of new chemical entities where fluorine-oxygen bonding plays a crucial role.

References

The Electrophilic Nature of Oxygen in Hypofluorous Acid: A Technical Guide for Researchers

An In-depth Examination of Hypofluorous Acid and its Acetonitrile (B52724) Complex as a Premier Electrophilic Oxygen Source in Organic Synthesis and Drug Development

This compound (HOF), and more specifically its stabilized acetonitrile complex (HOF·CH₃CN), stands as a uniquely potent reagent in modern organic chemistry, primarily owing to the pronounced electrophilic character of its oxygen atom. This guide provides a comprehensive overview of the fundamental principles governing the electrophilicity of HOF, detailed experimental protocols for its preparation and use, and a summary of its reactivity with various organic substrates, making it an invaluable resource for researchers, scientists, and professionals in drug development.

The Unique Electronic Structure of this compound

The remarkable reactivity of this compound stems from its unique electronic configuration. Fluorine, being the most electronegative element, polarizes the O-F bond, drawing electron density away from the oxygen atom. This results in the oxygen atom having a formal oxidation state of 0, a stark contrast to the -2 oxidation state it typically assumes in most of its compounds.[1][2][3][4] This electron-deficient nature renders the oxygen atom in HOF highly electrophilic and, consequently, a powerful oxygen transfer agent.[5][6]

Computational studies further illuminate this phenomenon. Natural Bond Orbital (NBO) analysis and other theoretical calculations indicate a significant positive partial charge on the oxygen atom, confirming its electrophilic character.[5][7] This inherent electrophilicity is the driving force behind its ability to react with a wide array of nucleophilic organic substrates.

The HOF·CH₃CN Complex (Rozen's Reagent): A Stabilized and Versatile Oxidant

In its pure form, this compound is highly unstable and explosive.[1] However, its complex with acetonitrile, HOF·CH₃CN, commonly known as Rozen's reagent, is a significantly more stable and manageable species, allowing for its widespread application in organic synthesis.[5][6] The formation of a hydrogen bond between HOF and acetonitrile stabilizes the molecule, making it a practical and highly effective reagent for a variety of transformations.[5]

Quantitative Reactivity Data

The electrophilicity of HOF·CH₃CN translates into rapid and efficient oxygen transfer to a broad range of functional groups. While comprehensive kinetic data for all substrates is not exhaustively compiled in a single source, the available information from various studies highlights its exceptional reactivity. The reactions are often complete within minutes at room temperature or below.[5][8][9]

| Reaction Type | Substrate | Product | Yield (%) | Conditions | Reference |

| Epoxidation | 4-(ethoxycarbonyl)-2-ethyl-3-methylcyclohex-2-enone | Corresponding epoxide | 85 | 0 °C, minutes | [5][9] |

| Epoxidation | 5-(2-adamantylidene)-2,2-dimethyldicarboxylate | Corresponding epoxide | 93 | 0 °C, minutes | [5][9] |

| Epoxidation | Carvone (mono-epoxidation) | Carvone monoepoxide | - | 0 °C, 1 min | [5] |

| Epoxidation | Carvone (di-epoxidation) | Carvone diepoxide | >50 | RT, 1 hr, 4-fold excess reagent | [5] |

| Oxidation of Azide | Various azides | Corresponding nitro compounds | Very good yields | RT or below, short reaction times | [8] |

| Oxidation of Amine | Tertiary amines | Corresponding N-oxides | Very good yields | - | [6] |

| Oxidation of Sulfide (B99878) | Various sulfides | Corresponding sulfones | Excellent yields | RT, minutes | [10] |

| Oxidation of Alkyne | Diphenylacetylene | Benzil | Major product | - | [5] |

Physicochemical Properties of HOF·CH₃CN Complex:

| Property | Value | Reference |

| Enthalpy of Formation | -14.3 ± 0.5 kJ mol⁻¹ | [5] |

| Complexation Equilibrium Constant (at RT) | ~3 | [5] |

Experimental Protocols

Preparation of HOF·CH₃CN (Rozen's Reagent)

Caution: This procedure involves the use of elemental fluorine, which is extremely toxic and corrosive. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials:

-

A mixture of 10% F₂ in N₂ (or another inert gas)

-

Acetonitrile (CH₃CN), HPLC grade

-

Deionized water

-

A gas dispersion tube (fritted glass bubbler)

-

A reaction vessel (e.g., a three-necked flask) equipped with a magnetic stirrer, gas inlet, and gas outlet. The outlet should be connected to a scrubber containing a solution of sodium thiosulfate (B1220275) or other suitable material to neutralize unreacted fluorine.

Procedure:

-

Prepare a mixture of acetonitrile and water, typically in a 9:1 ratio by volume, in the reaction vessel.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly bubble the 10% F₂ gas mixture through the cooled acetonitrile-water solution via the gas dispersion tube with vigorous stirring.

-

The progress of the reaction can be monitored by periodically taking a small aliquot of the solution and titrating it with a standard sodium thiosulfate solution to determine the concentration of the active oxygen species.

-

Once the desired concentration is reached, stop the flow of fluorine gas and purge the system with an inert gas (e.g., nitrogen) to remove any residual fluorine.

-

The resulting solution of HOF·CH₃CN is now ready for use. It is recommended to use the reagent immediately for best results, although it can be stored for short periods at low temperatures.

General Procedure for the Epoxidation of an Alkene

Materials:

-

A solution of HOF·CH₃CN in acetonitrile-water of known concentration.

-

The alkene substrate.

-

An appropriate solvent if the alkene is a solid (e.g., chloroform, dichloromethane).

-

Standard laboratory glassware.

Procedure:

-

Dissolve the alkene in a suitable solvent (if necessary) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to the desired reaction temperature, typically between 0 °C and room temperature.

-

Slowly add the HOF·CH₃CN solution to the stirred alkene solution. The reaction is often rapid and may be exothermic.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a dilute aqueous solution of sodium thiosulfate to destroy any excess oxidant.

-

Extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude epoxide.

-

Purify the epoxide by flash column chromatography or distillation as needed.[4][11][12][13][14]

Reaction Mechanisms and Signaling Pathways

The high electrophilicity of the oxygen atom in HOF dictates its reaction pathways with various nucleophiles. Computational studies have provided significant insights into these mechanisms.

Epoxidation of Alkenes

The epoxidation of alkenes with HOF·CH₃CN is believed to proceed through a concerted mechanism involving a three-membered transition state. The electrophilic oxygen of HOF is attacked by the π-electrons of the double bond, leading to the formation of the epoxide ring and hydrogen fluoride. The acetonitrile molecule acts as a hydrogen bond acceptor, stabilizing the HOF and facilitating the oxygen transfer.

Oxidation of Sulfides to Sulfones

The oxidation of sulfides to sulfones by HOF·CH₃CN is a two-step process. The first electrophilic attack by the oxygen of HOF on the sulfur atom forms a sulfoxide (B87167) intermediate. A second oxidation of the sulfoxide, which is less nucleophilic, leads to the final sulfone product.

Logical Workflow for Laboratory Use

The following diagram outlines the general workflow for utilizing HOF·CH₃CN in a laboratory setting, from preparation to product isolation.

Applications in Drug Development

The unique reactivity of HOF·CH₃CN makes it a valuable tool in drug discovery and development. Its ability to perform oxidations that are difficult or impossible with other reagents allows for the synthesis of novel and complex molecules. The mild reaction conditions are often compatible with sensitive functional groups present in drug candidates. Furthermore, the use of ¹⁸O-labeled water in the preparation of HOF·CH₃CN provides a straightforward method for introducing ¹⁸O isotopes into molecules, which is useful for mechanistic studies and as tracers in metabolic research.[15]

Conclusion

This compound, particularly in its stabilized acetonitrile complex, is a uniquely powerful and versatile reagent for electrophilic oxygen transfer. Its ability to oxidize a wide range of functional groups, including electron-deficient systems, under mild conditions, makes it an indispensable tool in modern organic synthesis and drug development. This guide provides the fundamental knowledge and practical protocols for researchers to effectively and safely utilize this potent reagent in their work.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Sequential continuous flow processes for the oxidation of amines and azides by using HOF·MeCN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. HOF•CH3CN—The Most Potent Oxygen Transfer Agent for a Large Variety of Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. electronegativity - What should be the oxidation state of oxygen in HOF (this compound)? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. Oxidation of azides by the HOF.CH3CN: a novel synthesis of nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. smart.dhgate.com [smart.dhgate.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. The first general route for efficient synthesis of 18O labelled alcohols using the HOF·CH3CN complex - PubMed [pubmed.ncbi.nlm.nih.gov]

The Taming of a Powerhouse: Early Insights into the Reactivity of Hypofluorous Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hypofluorous acid (HOF), and particularly its complex with acetonitrile (B52724) (HOF·CH3CN), emerged in the mid to late 20th century as a uniquely powerful and versatile electrophilic oxygenating agent. Early research, pioneered by scientists such as Shlomo Rozen and Evan Appelman, unveiled its remarkable ability to perform oxidations that were previously challenging or impossible, opening new avenues in organic synthesis. This guide delves into the core of this early research, presenting key findings, detailed experimental protocols, and mechanistic insights for professionals in the chemical and pharmaceutical sciences.

Core Reactivity: An Electrophilic Oxygen Donor

Unlike most oxygen-transfer reagents where oxygen is nucleophilic, the oxygen atom in this compound is bonded to the more electronegative fluorine atom, rendering it highly electrophilic. This unique electronic arrangement is the source of its potent reactivity. The stabilization of HOF through complexation with acetonitrile proved to be a pivotal discovery, creating a reagent that is both manageable and highly effective.[1] This complex, often referred to as Rozen's reagent, is readily prepared in situ and has demonstrated exceptional performance in a variety of transformations.

Epoxidation of Alkenes

One of the most significant early applications of HOF·CH3CN was in the epoxidation of alkenes. The reagent exhibits remarkable efficiency, reacting rapidly with a wide range of alkenes, including those that are electron-deficient and typically resistant to epoxidation by other methods.

Table 1: Epoxidation of Various Alkenes with HOF·CH3CN

| Alkene | Product | Reaction Time | Yield (%) | Reference |

| trans-Stilbene | trans-Stilbene oxide | Instantaneous | ~100 | [2] |

| cis-Stilbene | cis-Stilbene oxide | Instantaneous | ~100 | [2] |

| 4-(Ethoxycarbonyl)-2-ethyl-3-methylcyclohex-2-enone | Corresponding epoxide | - | 85 | [2] |

| 5-(2-Adamantylidene)-2,2-dimethyldicarboxylate | Corresponding epoxide | - | 93 | [2] |

Hydroxylation of C-H Bonds

The HOF·CH3CN complex is also capable of hydroxylating unactivated tertiary C-H bonds with retention of configuration. This electrophilic substitution reaction provides a direct route to alcohols from hydrocarbons.

Table 2: Hydroxylation of Alkanes with HOF·CH3CN

| Alkane | Product | Yield (%) |

| Adamantane | 1-Hydroxyadamantane | >95 |

| trans-Decalin | trans-9-Decalol | >80 |

| cis-Decalin | cis-9-Decalol | >80 |

Oxidation of Nitrogen-Containing Compounds

The powerful electrophilic nature of HOF·CH3CN extends to the oxidation of various nitrogen functionalities. Primary amines and even amino acids are efficiently converted to their corresponding nitro compounds.[2][3] Azides also undergo clean oxidation to nitro derivatives, a transformation that is difficult to achieve with many other oxidants.[4][5] Furthermore, the reagent is highly effective in forming N-oxides from tertiary amines.[2]

Table 3: Oxidation of Nitrogen-Containing Compounds with HOF·CH3CN

| Substrate | Product | Reaction Time | Yield (%) | Reference |

| Methyl tyrosine | Methyl 2-nitro-3-(4-hydroxyphenyl)propanoate | 5 min | 95 | [6] |

| 1-Azidoadamantane | 1-Nitroadamantane | - | ~90 | [2] |

| 1-Azidodecane | 1-Nitrodecane | - | ~90 | [2] |

| α-Azidoacetophenone | α-Nitroacetophenone | - | ~90 | [2] |

| 4,5-Diazafluoren-9-one | 4,5-Diazafluoren-9-one-N,N'-dioxide | ~1 min | 95 | [2] |

Experimental Protocols

The following protocols are based on early research and provide a foundation for the preparation and use of HOF·CH3CN.

Preparation of the HOF·CH3CN Reagent

General Procedure:

A mixture of 10-15% fluorine in nitrogen is passed through a cold (-10 °C to -20 °C) solution of acetonitrile containing a small percentage of water (typically 3-10%).[5][7] The flow rate is typically around 400-500 mL/min. The progress of the reaction and the concentration of the resulting HOF·CH3CN solution are monitored by iodometric titration. Aliquots of the solution are added to an acidic aqueous solution of potassium iodide, and the liberated iodine is then titrated with a standard sodium thiosulfate (B1220275) solution.[5] Concentrations of the oxidizing reagent are typically in the range of 0.4-0.6 M.[5] After the desired concentration is reached, the solution is purged with nitrogen or helium for several minutes to remove any unreacted fluorine.[7]

Caution: Elemental fluorine is a highly reactive and toxic gas. All manipulations should be carried out in a well-ventilated fume hood by trained personnel with appropriate safety precautions.

General Procedure for Oxidation Reactions

The substrate to be oxidized is typically added to the freshly prepared HOF·CH3CN solution, often as a solution in a suitable solvent like acetone (B3395972) or ethyl acetate.[7] The reactions are generally rapid, often occurring within minutes at or below room temperature.[2][6] The reaction mixture is then neutralized, for example, by pouring it into a saturated aqueous solution of sodium bicarbonate.[7] Standard workup procedures, including extraction and chromatographic purification, are then employed to isolate the product.

Mechanistic Insights and Visualizations

The reactivity of HOF·CH3CN is attributed to the highly electrophilic nature of its oxygen atom. The complexation with acetonitrile stabilizes the otherwise unstable HOF molecule, allowing for its use as a practical laboratory reagent.

Caption: Experimental workflow for the preparation and use of HOF·CH₃CN.

The proposed mechanism for the epoxidation of an alkene involves the electrophilic attack of the oxygen atom of HOF on the electron-rich double bond, followed by the departure of HF. Theoretical studies have suggested that the reaction may be facilitated by a second molecule of HOF or by the byproduct HF, acting as a catalyst.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery and Optimization of Benzotriazine Di-N-Oxides Targeting Replicating and Non-replicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

The Enigmatic Chemistry of Aqueous Hypofluorous Acid: A Guide for Researchers

An In-depth Technical Examination of the Synthesis, Properties, and Reactivity of HOF in Aqueous Environments, Highlighting its Potential in Scientific and Pharmaceutical Applications.

Hypofluorous acid (HOF), the only known oxyacid of fluorine, stands as a unique and potent oxidizing agent. Its chemistry in aqueous solutions is of significant interest to researchers, scientists, and drug development professionals due to its remarkable reactivity. However, its inherent instability presents considerable experimental challenges, making a thorough understanding of its aqueous behavior crucial for its effective and safe utilization. This technical guide provides a comprehensive overview of the aqueous solution chemistry of hypofluous acid, consolidating available data on its properties, synthesis, decomposition, and reactivity, along with detailed experimental considerations.

Physicochemical Properties of this compound

This compound is a molecular compound with the formula HOF. The oxygen atom in HOF has an unusual oxidation state of 0, which is the root of its powerful oxidizing capabilities.[1] It is the only hypohalous acid that has been isolated as a solid.[1][2][3] In aqueous solution, its properties are dictated by its structure and extreme instability.

| Property | Value | Source(s) |

| Molecular Formula | HOF | [1][4] |

| Molar Mass | 36.006 g/mol | [1] |

| Appearance | Pale yellow liquid above -117 °C, white solid below -117 °C | [4] |

| Melting Point | -117 °C | [1][4] |

| Boiling Point | Decomposes at room temperature | [1] |

| Half-life in aqueous solution | ~30 minutes at room temperature | [5] |

| pKa (aqueous) | Does not typically ionize; reacts with water. Theoretical calculations suggest a pKa, but no ionic salts have been isolated. | [5] |

| Solubility in water | While HOF can be prepared in aqueous solution, quantitative solubility data is not readily available due to its high reactivity and rapid decomposition. | |

| Structure (Gas Phase) | Bent molecule, H-O-F bond angle: 97.2°, O-H bond length: 96.4 pm, O-F bond length: 144.2 pm | [1] |

| Structure (Solid Phase) | Bent molecule, H-O-F bond angle: 101°, O-H bond length: 78 pm, O-F bond length: 144.2 pm | [1][4] |

Synthesis and Handling of Aqueous this compound

The generation of this compound in an aqueous medium is a delicate process owing to its instability. The most common method involves the direct reaction of fluorine gas with water at low temperatures.

Experimental Protocol: Synthesis of Aqueous this compound

Objective: To prepare a dilute aqueous solution of this compound.

Materials:

-

Fluorine gas (diluted with an inert gas, e.g., 5% F₂ in N₂)

-

Deionized water, chilled to 0-4 °C (or ice)

-

A reaction vessel suitable for gas-liquid reactions at low temperatures (e.g., a cooled, stirred flask)

-

Gas flow meters and controllers

-

Appropriate safety equipment for handling fluorine gas (e.g., fume hood, specialized materials, safety shields)

Procedure:

-

Cool the deionized water to 0-4 °C in the reaction vessel.

-

Purge the system with an inert gas (e.g., nitrogen) to remove any contaminants.

-

Introduce a slow, controlled stream of dilute fluorine gas into the chilled water with vigorous stirring. The reaction is: F₂ + H₂O → HOF + HF.[1][5]

-

Maintain the temperature of the solution at or near 0 °C throughout the reaction to minimize the decomposition of this compound.

-

The resulting solution will contain this compound (HOF) and hydrofluoric acid (HF).

Safety Precautions:

-

Fluorine gas is extremely toxic and reactive. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Materials in contact with fluorine must be carefully chosen for compatibility.

-

This compound is explosive at room temperature.[1] Solutions should be kept cold and used immediately after preparation.

A widely used and more stable alternative for synthetic applications is the HOF·CH₃CN complex, often referred to as Rozen's reagent.[1] This is typically prepared by bubbling dilute fluorine gas through a mixture of acetonitrile (B52724) and water.[1]

Decomposition in Aqueous Solution

This compound is notoriously unstable and rapidly decomposes in aqueous solution, particularly at room temperature. The primary decomposition pathway yields hydrofluoric acid and oxygen gas.

2 HOF (aq) → 2 HF (aq) + O₂ (g)[5]

The half-life of this compound in aqueous solution at room temperature is approximately 30 minutes.[5] This inherent instability necessitates that aqueous solutions of HOF are prepared fresh and used promptly for any application. The decomposition is catalyzed by water.[1]

Reactivity and Reaction Mechanisms

This compound is a powerful and versatile oxidizing agent, capable of reacting with a wide range of organic and inorganic compounds. Its reactivity stems from the electrophilic nature of its oxygen atom.

Oxidation of Organic Compounds

In organic synthesis, HOF (often as its acetonitrile complex) is a potent oxygen transfer agent.[5] It can effect a variety of transformations, including:

-

Epoxidation of Alkenes: Reacts with double bonds to form epoxides.[5]

-

Oxidation of Sulfides: Converts sulfides to sulfoxides.[5]

-

Oxidation of Amines: Oxidizes amines to nitro compounds.[5]

The general mechanism for these oxidations is believed to involve the electrophilic attack of the oxygen atom of HOF on the substrate.

Comparison with Other Hypohalous Acids

The chemistry of this compound differs significantly from that of other hypohalous acids (HOCl, HOBr, HOI). In most oxygen-containing compounds, oxygen has an oxidation state of -2. However, in HOF, the high electronegativity of fluorine results in the oxygen atom having a formal oxidation state of 0.[1] This makes the oxygen atom the primary oxidizing center, in contrast to other hypohalous acids where the halogen atom is the oxidizing agent.[1]

Quantitative Analysis of Aqueous this compound

Relevance in Drug Development and Research

While direct applications of aqueous this compound in drug development are not widely documented, likely due to its instability, its reactivity profile offers intriguing possibilities. The use of its more stable acetonitrile complex, Rozen's reagent, in the synthesis of complex organic molecules, including potential pharmaceutical intermediates, is well-established.[5] The ability to perform selective oxidations under mild conditions is highly valuable in medicinal chemistry.

Further research into stabilizing HOF in aqueous media or developing novel delivery systems could unlock its potential for applications such as:

-

Late-stage functionalization of drug candidates: Introducing oxygen-containing functional groups into complex molecules.

-

Development of novel prodrug strategies: Utilizing HOF-mediated reactions for drug activation.

-

As a tool for studying oxidative stress: Investigating the effects of a potent, small-molecule oxidizing agent on biological systems.

Logical Relationships and Workflows

The following diagrams illustrate key conceptual relationships and experimental workflows related to the aqueous chemistry of this compound.

Caption: Synthesis and Decomposition of Aqueous HOF.

Caption: Experimental Workflow for HOF Reactions.

Conclusion

The aqueous solution chemistry of this compound is a field rich with scientific challenges and opportunities. Its high reactivity and inherent instability make it a difficult species to study, yet these same properties are what make it a uniquely powerful oxidizing agent. For researchers, scientists, and professionals in drug development, a thorough understanding of its synthesis, handling, and reactivity is paramount. While the use of its acetonitrile complex has provided a more accessible means to harness its synthetic potential, further research into the direct utilization of aqueous HOF could open new avenues in chemical synthesis and biomedical research. The data and protocols presented in this guide serve as a foundational resource for those looking to explore the fascinating and complex world of aqueous this compound.

References

oxidation state of fluorine in hypofluorous acid

An In-depth Technical Guide on the Oxidation State of Fluorine in Hypofluorous Acid

Abstract

This compound (HOF) presents a unique case in the study of oxidation states due to the presence of the three most electronegative elements: fluorine, oxygen, and hydrogen. While conventional rules for assigning oxidation numbers can sometimes lead to confusion, a rigorous application of fundamental chemical principles, primarily electronegativity, unequivocally establishes the oxidation state of fluorine as -1. This document provides a detailed analysis of the determination of fluorine's oxidation state in HOF, supported by structural data and a logical framework for assigning oxidation numbers.

Introduction

This compound, with the chemical formula HOF, is the only known oxoacid of fluorine[1]. Its structure consists of a central oxygen atom bonded to both a hydrogen and a fluorine atom (H-O-F)[2][3]. The determination of oxidation states in this molecule is a critical exercise for understanding its chemical reactivity, particularly its powerful oxidizing capabilities. The molecule is a notable exception where oxygen does not exhibit its typical -2 oxidation state[1]. This guide will elucidate the principles governing the assignment of oxidation states in HOF, focusing specifically on fluorine.

Foundational Principles: Electronegativity

The assignment of oxidation states is a formalism that approximates the distribution of electrons in a molecule. The guiding principle is electronegativity , which is the measure of an atom's ability to attract shared electrons in a chemical bond[4]. When assigning oxidation states, the electrons in a bond are hypothetically assigned to the more electronegative atom.

Fluorine is the most electronegative element in the periodic table, followed by oxygen, and then hydrogen. This hierarchy is fundamental to correctly assigning oxidation states in HOF.

Table 1: Electronegativity and Oxidation State Rules

| Element | Pauling Electronegativity | General Oxidation State Rule |

| Fluorine (F) | 3.98 | Almost always -1 in compounds[5][6][7][8]. |

| Oxygen (O) | 3.44 | Usually -2, except in peroxides, superoxides, or when bonded to fluorine[4][5]. |

| Hydrogen (H) | 2.20 | Usually +1 when bonded to nonmetals[5][6]. |

Determination of Oxidation States in this compound (HOF)

The structure of this compound has been determined by X-ray crystallography to be a bent molecule, confirming the H-O-F connectivity[2]. To assign the oxidation states, we analyze the two bonds in the molecule: H-O and O-F.

-

The H-O Bond : Oxygen is more electronegative than hydrogen. Therefore, the two electrons in this bond are assigned to the oxygen atom. This results in hydrogen having an oxidation state of +1 .

-

The O-F Bond : Fluorine is more electronegative than oxygen[9][10][11]. Consequently, the electrons in the O-F bond are assigned to the fluorine atom. This gives fluorine an oxidation state of -1 .

-

The Overall Neutrality : The sum of oxidation states in a neutral molecule must be zero[4][5]. With hydrogen at +1 and fluorine at -1, the oxidation state of oxygen must be 0 to maintain charge neutrality (+1 + 0 + (-1) = 0).

This assignment is consistent with the modern IUPAC definition of oxidation state, which is based on the ionic approximation of heteronuclear bonds[12][13].

Table 2: Summary of Oxidation States in this compound

| Atom | Oxidation State | Rationale |

| Hydrogen (H) | +1 | Less electronegative than Oxygen. |

| Oxygen (O) | 0 | Sum of H (+1) and F (-1) requires O to be 0 for a neutral molecule. |

| Fluorine (F) | -1 | Most electronegative element in the molecule and the periodic table[7][14]. |

Methodological Protocol for Oxidation State Assignment

The determination of oxidation states in a covalent molecule like HOF follows a clear logical protocol. This process is not an experimental measurement but a conceptual framework based on established chemical principles.

Protocol Steps:

-

Determine Molecular Structure: Identify the atomic connectivity of the molecule (H-O-F). This is typically confirmed via spectroscopic or crystallographic methods[2].

-

Identify Electronegativity Hierarchy: Rank the constituent atoms by electronegativity (F > O > H).

-

Assign Electrons Bond-by-Bond: For each bond, hypothetically assign the bonding electrons to the more electronegative atom.

-

In H-O, electrons go to O.

-

In O-F, electrons go to F.

-

-

Calculate Individual Oxidation States:

-

Fluorine gains one electron from the O-F bond, resulting in a state of -1 .

-

Hydrogen loses one electron to the H-O bond, resulting in a state of +1 .

-

Oxygen's state is determined by balancing the gains and losses. It gains one electron from hydrogen but loses one to fluorine, resulting in a net state of 0 .

-

-

Verify Charge Neutrality: Confirm that the sum of all assigned oxidation states equals the overall charge of the molecule (which is zero for HOF).

Visualizing the Chemical Logic

Diagrams can help clarify the relationships and logical flow in determining the oxidation states in HOF.

Caption: Logical workflow for determining oxidation states in HOF.

References

- 1. This compound - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Hypofluorous_acid [chemeurope.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Rules for Assigning Oxidation Numbers to Elements | dummies [dummies.com]

- 6. Oxidation Number Meaning, Rules & Examples - Lesson | Study.com [study.com]

- 7. quora.com [quora.com]

- 8. chem.fsu.edu [chem.fsu.edu]

- 9. quora.com [quora.com]

- 10. mytutor.co.uk [mytutor.co.uk]

- 11. brainly.in [brainly.in]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. echemi.com [echemi.com]

- 14. quora.com [quora.com]

Crystal Structure of Solid Hypofluorous Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of solid hypofluorous acid (HOF), a potent oxidizing agent and the only isolable hypohalous acid. Due to its inherent instability and explosive nature, the characterization of its solid-state structure represents a significant scientific achievement. This document summarizes the key crystallographic data, details the experimental approach for its synthesis and analysis, and provides a visual representation of its unique structural features.

Executive Summary

Solid this compound has been characterized by single-crystal X-ray crystallography, revealing a bent molecular geometry. The molecules are arranged in chains within the crystal lattice, a structure stabilized by intermolecular hydrogen bonds. This guide presents the available quantitative data on its molecular dimensions and provides a detailed, albeit reconstructed, experimental protocol for its study, based on the original research.

Crystallographic Data

The crystal structure of solid this compound was first determined by W. Poll, G. Pawelke, D. Mootz, and E. H. Appelman. The key quantitative data from their X-ray diffraction study are summarized below.

Molecular Geometry

The analysis of the diffraction data provided precise measurements of the bond lengths and the angle within the HOF molecule in the solid state.[1]

| Parameter | Value |

| O–F Bond Length | 144.2 pm[1] |

| O–H Bond Length | 96.4 pm[1] |

| H–O–F Bond Angle | 101°[1] |

Crystal Packing and Hydrogen Bonding

In the solid phase, this compound molecules are not isolated but are linked together to form chains. This supramolecular assembly is a result of O–H···O hydrogen bonds between adjacent molecules.[1] This structural motif is crucial for the stability of the crystal lattice.

Experimental Protocols

The isolation and crystallographic analysis of solid this compound are challenging due to its high reactivity and instability at room temperature. The following protocols are based on the successful synthesis and characterization reported in the literature.

Synthesis of Solid this compound

The preparation of pure, solid this compound for crystallographic analysis involves the low-temperature reaction of fluorine gas with ice.[1]

Materials:

-

Fluorine gas (F₂)

-

Distilled water (for ice preparation)

-

Liquid nitrogen or a cryostat capable of reaching -40 °C

Procedure:

-

A thin layer of ice is formed on a cold surface maintained at -40 °C.

-

A stream of fluorine gas is passed over the surface of the ice.

-

The reaction, F₂ + H₂O → HOF + HF, occurs.

-

The gaseous this compound (HOF) product is rapidly collected and condensed on a separate cold surface, away from the ice, to prevent further reactions.

-

The condensed HOF is then carefully crystallized for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure requires growing a suitable single crystal and analyzing it using X-ray diffraction at low temperatures to prevent decomposition.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., a cryostream).

-

Mo Kα radiation is typically used.

Procedure:

-

A small, well-formed single crystal of HOF is selected and mounted on the goniometer head of the diffractometer, all under cryogenic conditions.

-

The crystal is cooled to a stable low temperature (e.g., near liquid nitrogen temperature) to minimize thermal vibrations and prevent decomposition.

-

A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

-

The collected diffraction intensities are processed, and the crystal structure is solved using direct methods or Patterson methods.

-

The structural model is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Structural Visualization

The chain-like arrangement of this compound molecules in the solid state, connected by hydrogen bonds, is a key feature of its crystal structure. The following diagram illustrates this structural motif.

Caption: Hydrogen-bonded chain of this compound molecules in the solid state.

Conclusion

The crystal structure of solid this compound reveals a simple yet elegant arrangement of molecules into hydrogen-bonded chains. The quantitative data obtained from X-ray crystallography provides fundamental insights into the nature of this highly reactive and unique compound. The experimental protocols, while challenging, demonstrate the feasibility of studying such unstable species and pave the way for further investigations into its solid-state chemistry and potential applications.

References

Methodological & Application

Application Notes and Protocols for the In Situ Generation of Hypofluorous Acid for Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction